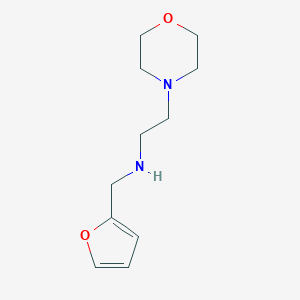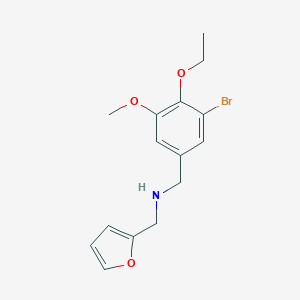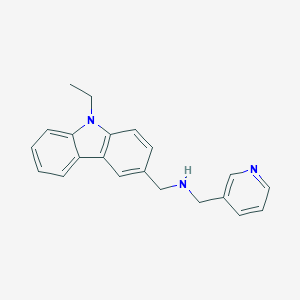![molecular formula C14H14ClNO3 B499418 {4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol CAS No. 775294-92-3](/img/structure/B499418.png)
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol is a chemical compound that features a chloropyridinyl group attached to a methoxyphenylmethanol structure
Preparation Methods
The synthesis of {4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol typically involves the reaction of 4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde with a suitable reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reduction process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of {4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol can be compared with similar compounds such as:
4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde: This compound is structurally similar but features an aldehyde group instead of a methanol group.
4-[(6-chloropyridin-3-yl)methoxy]benzonitrile: This compound has a nitrile group in place of the methanol group.
2-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}acetonitrile: Another structurally related compound with a nitrile group attached to the phenyl ring.
Properties
CAS No. |
775294-92-3 |
|---|---|
Molecular Formula |
C14H14ClNO3 |
Molecular Weight |
279.72g/mol |
IUPAC Name |
[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H14ClNO3/c1-18-13-6-10(8-17)2-4-12(13)19-9-11-3-5-14(15)16-7-11/h2-7,17H,8-9H2,1H3 |
InChI Key |
DHKVHEXDEXPCMV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CN=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CN=C(C=C2)Cl |
solubility |
42 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B499335.png)
![4-[({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)methyl]benzoic acid](/img/structure/B499336.png)
![2-[2-bromo-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499338.png)
![2-(2-Bromo-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B499341.png)
![N-{4-[(4-methoxybenzyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B499343.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B499345.png)
![2-{4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide](/img/structure/B499346.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499348.png)

![N'-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B499352.png)

![2-methoxy-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499358.png)
![2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B499359.png)
